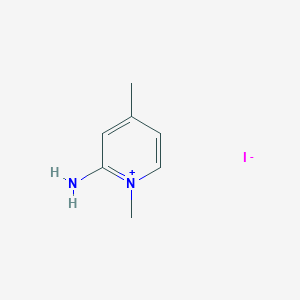
2-amino-1,4-dimethylpyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1,4-dimethylpyridinium iodide is a chemical compound used in scientific research for its unique properties. It is commonly referred to as ADMP and is synthesized using a specific method. ADMP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
ADMP has a unique structure that allows it to interact with metal ions and form stable complexes. It has been shown to coordinate with various metal ions such as copper, zinc, and nickel. The coordination of ADMP with metal ions has been studied for its potential applications in catalysis and materials science.
Biochemical and Physiological Effects:
ADMP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in lab experiments. ADMP has been used in various studies to investigate the effects of metal complexes on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
ADMP has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity. ADMP has been used in various studies as a precursor for the synthesis of metal complexes and coordination polymers. However, one of the limitations of ADMP is its limited solubility in water. This can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of ADMP. One potential application is in the field of catalysis. ADMP has been shown to coordinate with various metal ions, which could be used in the development of new catalysts. Another potential application is in the field of materials science. ADMP has been used as a precursor for the synthesis of various metal complexes and coordination polymers, which could have potential applications in the development of new materials. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of ADMP.
Conclusion:
In conclusion, ADMP is a unique chemical compound that has been extensively studied for its potential applications in various scientific fields. The synthesis method is relatively simple and ADMP has been shown to have low toxicity. ADMP has been used in various studies to investigate the effects of metal complexes on biological systems and has potential applications in catalysis and materials science. Further studies could be conducted to investigate the biochemical and physiological effects of ADMP, and to develop new materials and catalysts using ADMP as a precursor.
Méthodes De Synthèse
ADMP is synthesized by reacting 2-amino-4,5-dimethylpyridine with iodomethane in the presence of a base. The reaction takes place in an organic solvent and yields ADMP as a white crystalline solid. The synthesis method is relatively simple and has been used in various scientific studies.
Applications De Recherche Scientifique
ADMP has been extensively studied for its potential applications in the field of materials science. It has been used as a precursor for the synthesis of various metal complexes and coordination polymers. ADMP has also been studied for its potential use in organic electronics and optoelectronic devices.
Propriétés
IUPAC Name |
1,4-dimethylpyridin-1-ium-2-amine;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.HI/c1-6-3-4-9(2)7(8)5-6;/h3-5,8H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZOLDNEGRSROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=C1)C)N.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![methyl 4-[5-methyl-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5147438.png)
![methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5147451.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)
![ethyl 4-[({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B5147458.png)
![5-cyclopropyl-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5147461.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5147470.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B5147476.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)
![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)